Naphth(1,2-d)imidazol-8-ol
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Overview
Description
Naphth(1,2-d)imidazol-8-ol, also known as NDIM, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. NDIM is a derivative of naphthalene and imidazole, and its unique structure makes it a promising candidate for drug development, catalysis, and material sciences. In
Scientific Research Applications
Naphth(1,2-d)imidazol-8-ol has been extensively studied for its potential applications in drug development. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. Naphth(1,2-d)imidazol-8-ol has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Naphth(1,2-d)imidazol-8-ol has also been investigated for its catalytic properties. It has been shown to catalyze various reactions, including oxidation, reduction, and cross-coupling reactions. Naphth(1,2-d)imidazol-8-ol-based catalysts have been used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
In addition, Naphth(1,2-d)imidazol-8-ol has been studied for its material science applications. It has been used as a building block for the synthesis of functional materials, such as fluorescent dyes, sensors, and polymers.
Mechanism of Action
The mechanism of action of Naphth(1,2-d)imidazol-8-ol is not fully understood. However, it has been proposed that Naphth(1,2-d)imidazol-8-ol exerts its biological activity by modulating various signaling pathways. For example, Naphth(1,2-d)imidazol-8-ol has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. Naphth(1,2-d)imidazol-8-ol has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and diabetes.
Biochemical and Physiological Effects:
Naphth(1,2-d)imidazol-8-ol has been found to have various biochemical and physiological effects. It has been reported to reduce oxidative stress, inflammation, and apoptosis. Naphth(1,2-d)imidazol-8-ol has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes.
Advantages and Limitations for Lab Experiments
Naphth(1,2-d)imidazol-8-ol has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Naphth(1,2-d)imidazol-8-ol is also stable under various reaction conditions, making it a versatile building block for the synthesis of various compounds. However, Naphth(1,2-d)imidazol-8-ol has some limitations, such as its low solubility in water and some organic solvents. This can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for Naphth(1,2-d)imidazol-8-ol research. One potential direction is the development of Naphth(1,2-d)imidazol-8-ol-based drugs for the treatment of neurodegenerative diseases. Another direction is the optimization of Naphth(1,2-d)imidazol-8-ol-based catalysts for various reactions. Naphth(1,2-d)imidazol-8-ol can also be used as a building block for the synthesis of new functional materials with unique properties. Additionally, the mechanism of action of Naphth(1,2-d)imidazol-8-ol needs to be further elucidated to fully understand its biological activity.
Synthesis Methods
The synthesis of Naphth(1,2-d)imidazol-8-ol involves the reaction of 2-naphthol and 1,2-diaminobenzene in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form Naphth(1,2-d)imidazol-8-ol. The yield of Naphth(1,2-d)imidazol-8-ol can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.
properties
CAS RN |
74381-61-6 |
---|---|
Molecular Formula |
C11H8N2O |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3H-benzo[e]benzimidazol-8-ol |
InChI |
InChI=1S/C11H8N2O/c14-8-3-1-7-2-4-10-11(9(7)5-8)13-6-12-10/h1-6,14H,(H,12,13) |
InChI Key |
RPDZLMLGUVJIQG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C1C=CC3=C2N=CN3)O |
Canonical SMILES |
C1=CC(=CC2=C1C=CC3=C2N=CN3)O |
Other CAS RN |
74381-61-6 |
Origin of Product |
United States |
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